Cas no 1803737-91-8 (3-Fluoro-2-methylpyridine-5-acetic acid)

3-Fluoro-2-methylpyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-2-methylpyridine-5-acetic acid
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- インチ: 1S/C8H8FNO2/c1-5-7(9)2-6(4-10-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)
- InChIKey: BLHZJLQKVAJFEQ-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=NC=C(C=1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-Fluoro-2-methylpyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005147-500mg |
3-Fluoro-2-methylpyridine-5-acetic acid |
1803737-91-8 | 95% | 500mg |
$1,769.25 | 2022-04-02 | |
Alichem | A029005147-250mg |
3-Fluoro-2-methylpyridine-5-acetic acid |
1803737-91-8 | 95% | 250mg |
$960.40 | 2022-04-02 | |
Alichem | A029005147-1g |
3-Fluoro-2-methylpyridine-5-acetic acid |
1803737-91-8 | 95% | 1g |
$3,126.60 | 2022-04-02 |
3-Fluoro-2-methylpyridine-5-acetic acid 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-Fluoro-2-methylpyridine-5-acetic acidに関する追加情報
Introduction to 3-Fluoro-2-methylpyridine-5-acetic Acid (CAS No. 1803737-91-8)
3-Fluoro-2-methylpyridine-5-acetic acid (CAS No. 1803737-91-8) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound, characterized by a fluorine substituent at the 3-position and a methyl group at the 2-position of the pyridine ring, along with a carboxylic acid group at the 5-position, presents a unique scaffold that is highly conducive to further chemical modifications and functionalization.
The presence of the fluorine atom in 3-fluoro-2-methylpyridine-5-acetic acid is particularly noteworthy, as fluorine is known to enhance metabolic stability, binding affinity, and pharmacokinetic properties in many drug candidates. The fluorine atom can also influence the electronic properties of the molecule, making it a valuable tool in medicinal chemistry for tuning reactivity and selectivity. This compound's structural motif is reminiscent of several bioactive molecules that have been investigated for their potential therapeutic effects.
In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles for medicinal applications. 3-Fluoro-2-methylpyridine-5-acetic acid has emerged as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its ability to serve as a precursor for more complex molecules has made it an attractive candidate for further exploration in drug discovery programs.
One of the most compelling aspects of 3-fluoro-2-methylpyridine-5-acetic acid is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, fluorinated pyridines have been extensively studied for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The unique electronic and steric properties of this compound make it an ideal candidate for designing molecules that can selectively interact with enzyme active sites.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like 3-fluoro-2-methylpyridine-5-acetic acid. These computational tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds with remarkable efficiency. The integration of machine learning algorithms has further accelerated this process, enabling the rapid design of novel derivatives with enhanced biological activity.
The carboxylic acid functionality in 3-fluoro-2-methylpyridine-5-acetic acid provides additional opportunities for chemical modification. This group can be readily transformed into esters, amides, or other derivatives, expanding its utility as a building block in synthetic chemistry. Such modifications are often crucial for improving solubility, bioavailability, and metabolic stability of drug candidates.
In addition to its pharmaceutical applications, 3-fluoro-2-methylpyridine-5-acetic acid has shown promise in agrochemical research. Fluorinated pyridines are known to exhibit herbicidal, fungicidal, and insecticidal properties, making them valuable components in crop protection agents. The structural features of this compound contribute to its ability to interact with biological targets in pests and weeds while maintaining low toxicity to crops.
The synthesis of 3-fluoro-2-methylpyridine-5-acetic acid typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include fluorination reactions, alkylation, and carboxylation steps. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, aligning with global efforts to minimize environmental impact.
One particularly interesting application of 3-fluoro-2-methylpyridine-5-acetic acid is in the development of radiolabeled probes for diagnostic imaging. Fluorinated compounds are frequently used as precursors for positron emission tomography (PET) tracers due to their favorable metabolic properties and compatibility with imaging techniques. The introduction of radioisotopes such as fluorine-18 allows researchers to visualize biological processes non-invasively, providing valuable insights into disease mechanisms.
The growing interest in 3-fluoro-2-methylpyridine-5-acetic acid underscores its importance as a versatile building block in modern chemistry. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain at the forefront of innovation in both pharmaceuticals and agrochemicals.
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